molecular formula C19H24N2O B028858 1-Benzyl-4-(phenylamino)piperidine-4-methanol CAS No. 61086-04-2

1-Benzyl-4-(phenylamino)piperidine-4-methanol

Cat. No.: B028858
CAS No.: 61086-04-2
M. Wt: 296.4 g/mol
InChI Key: WTOYUGZUPNQZHG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylamino)piperidine-4-methanol is a chemical compound with the molecular formula C19H24N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenylamino groups.

Scientific Research Applications

1-Benzyl-4-(phenylamino)piperidine-4-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including its use as an analgesic or anesthetic agent.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

A structurally similar compound, 4-(phenylamino)-1-benzyl-4-piperidinecarbonitrile, is reported to modulate muscarinic receptors . Muscarinic receptors play a crucial role in the central nervous system and peripheral nervous system, mediating various physiological functions.

Pharmacokinetics

It has been analyzed using a reverse phase (rp) hplc method, suggesting it has properties amenable to this type of analysis . This could imply certain characteristics about its solubility and stability, which are important factors for bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methanol typically involves the reaction of 1-benzyl-4-piperidone with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(phenylamino)piperidine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(phenylamino)piperidine-4-methanol is unique due to its specific structural features and the presence of both benzyl and phenylamino groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(4-anilino-1-benzylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19(20-18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,20,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYUGZUPNQZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209961
Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61086-04-2
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanol
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
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Record name 1-benzyl-4-(phenylamino)piperidine-4-methanol
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
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Synthesis routes and methods I

Procedure details

To a stirred and refluxing solution of 101.4 parts of ethyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate in 640 parts of dry benzene is added dropwise a solution of 172 parts of a sodium dihydro-bis(2-methoxyethoxy)aluminate 70% in benzene, in 160 parts of dry benzene. Upon completion, stirring is continued for 2h.30 at 80° C. The reaction mixture is cooled, poured onto ice-water, alkalized with sodium hydroxide solution and the product is extracted with benzene. The extract is washed twice with water, dried, filtered and evaporated. The residue is converted into the hydrochloride salt in 2-propanol and 1,1'-oxybisethane. The salt is filtered off, boiled in 2-propanol and after cooling, the product is filtered off. It is boiled once more in acetonitrile and the salt is filtered off again after cooling. The free base is liberated in the conventional manner. After extraction with 1,1'-oxybisethane, the latter is washed with water, dried and evaporated, yielding 56.6 parts of 4-(phenylamino)-1-(phenylmethyl)-4-piperidinemethanol as an oily residue.
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Synthesis routes and methods II

Procedure details

Sodium borohydride (2 g) was added portionwise to a stirred solution of 4-(N-phenylamino)-1-phenylmethyl-piperidine-4-carboxaldehyde (2 g) in methanol at room temperature. After stirring at room temperature for 2 hours the mixture was diluted with water, extracted with chloroform and the combined extracts washed and dried. After removal of the solvent, the crude product was purified by chromatography on silica gel, using chloroform/methanol (38:1) as eluant, to give the title compound (1.53 g) 4-(N-phenylamino)--1-phenylmethyl-4-piperidinylmethanol is then converted to sufentanil following the method described in U.S. Pat. No. 4,179,469 and as illustrated by FIG. 2.
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Synthesis routes and methods III

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